molecular formula C11H16N2O2 B13305599 Propan-2-yl N-[(4-aminophenyl)methyl]carbamate

Propan-2-yl N-[(4-aminophenyl)methyl]carbamate

Cat. No.: B13305599
M. Wt: 208.26 g/mol
InChI Key: DMMPZXOYXNXNOD-UHFFFAOYSA-N
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Description

Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C11H17ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate typically involves the reaction of isopropyl chloroformate with 4-aminobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Propan-2-yl N-[(4-aminophenyl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl N-[(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl N-[(4-nitrophenyl)methyl]carbamate
  • Propan-2-yl N-[(4-hydroxyphenyl)methyl]carbamate
  • Propan-2-yl N-[(4-methylphenyl)methyl]carbamate

Uniqueness

Propan-2-yl N-[(4-aminophenyl)methyl]carbamate is unique due to its specific amino group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

propan-2-yl N-[(4-aminophenyl)methyl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)

InChI Key

DMMPZXOYXNXNOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCC1=CC=C(C=C1)N

Origin of Product

United States

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